molecular formula C20H30O5 B10820449 15-Keto-prostaglandin E2-d9

15-Keto-prostaglandin E2-d9

Cat. No.: B10820449
M. Wt: 359.5 g/mol
InChI Key: YRTJDWROBKPZNV-AEVDOOJTSA-N
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Description

15-Keto-prostaglandin E2-d9 is a deuterated analog of 15-Keto-prostaglandin E2, a metabolite of prostaglandin E2. This compound is primarily used as an internal standard in mass spectrometry for the quantification of 15-Keto-prostaglandin E2. The deuterium labeling helps in distinguishing it from non-labeled compounds during analytical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Keto-prostaglandin E2-d9 involves the deuteration of 15-Keto-prostaglandin E2. The process typically includes the following steps:

    Starting Material: The synthesis begins with prostaglandin E2.

    Oxidation: Prostaglandin E2 is oxidized to form 15-Keto-prostaglandin E2 using oxidizing agents such as pyridinium chlorochromate.

    Deuteration: The 15-Keto-prostaglandin E2 is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

15-Keto-prostaglandin E2-d9 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Deuterium Sources: Deuterium oxide, deuterated solvents.

Major Products

Mechanism of Action

15-Keto-prostaglandin E2-d9 exerts its effects primarily through its role as an internal standard. It does not have significant biological activity itself but is crucial in the accurate quantification of prostaglandin E2 metabolites. The deuterium atoms provide a distinct mass difference, allowing for precise measurement in mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-Keto-prostaglandin E2-d9 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it an invaluable tool in analytical chemistry for the precise quantification of prostaglandin metabolites .

Properties

Molecular Formula

C20H30O5

Molecular Weight

359.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,19-/m1/s1/i1D3,2D2,3D2,6D2

InChI Key

YRTJDWROBKPZNV-AEVDOOJTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O

Origin of Product

United States

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